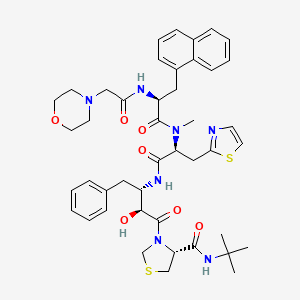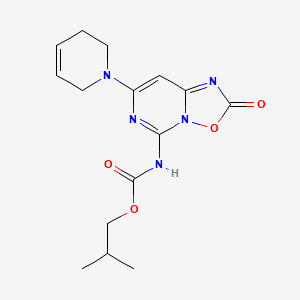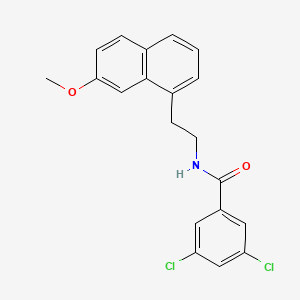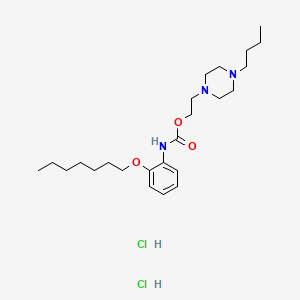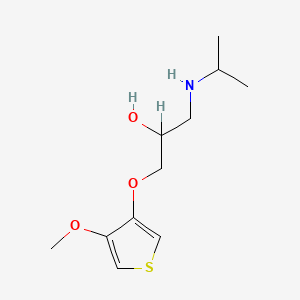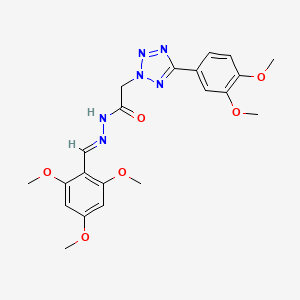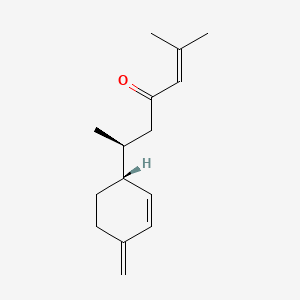
(+)-I2-Turmerone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-beta-Turmerone is a bioactive compound found in turmeric (Curcuma longa). It is one of the major constituents of turmeric essential oil and is known for its potential therapeutic properties. This compound has garnered significant attention due to its anti-inflammatory, antioxidant, and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Turmerone can be achieved through various methods. One common approach involves the extraction of turmeric essential oil followed by chromatographic separation to isolate (+)-beta-Turmerone. Another method includes the chemical synthesis starting from simpler organic compounds through a series of reactions such as cyclization and oxidation.
Industrial Production Methods
Industrial production of (+)-beta-Turmerone typically involves the extraction of turmeric essential oil using steam distillation. The essential oil is then subjected to fractional distillation or chromatography to purify (+)-beta-Turmerone. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-beta-Turmerone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert (+)-beta-Turmerone to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and reagents like acids or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(+)-beta-Turmerone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular functions.
Medicine: It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of health supplements and cosmetic products due to its therapeutic properties.
Wirkmechanismus
The mechanism of action of (+)-beta-Turmerone involves multiple molecular targets and pathways. It modulates inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines. It also exerts antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
(+)-beta-Turmerone is often compared with other curcuminoids and sesquiterpenes found in turmeric. Similar compounds include:
Curcumin: Known for its potent anti-inflammatory and antioxidant properties.
Ar-turmerone: Another major constituent of turmeric essential oil with similar therapeutic effects.
Bisdemethoxycurcumin: A curcuminoid with anti-inflammatory and anticancer activities.
What sets (+)-beta-Turmerone apart is its unique chemical structure and specific biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
170705-10-9 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(6S)-2-methyl-6-[(1R)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14+/m0/s1 |
InChI-Schlüssel |
JIJQKFPGBBEJNF-UONOGXRCSA-N |
Isomerische SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1CCC(=C)C=C1 |
Kanonische SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


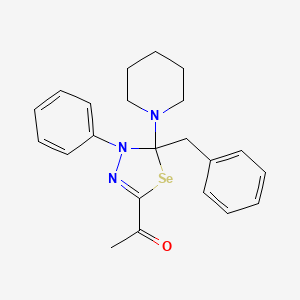
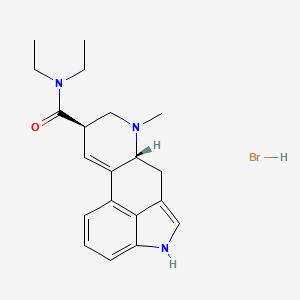

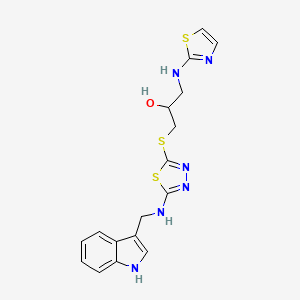
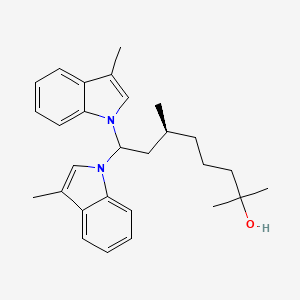
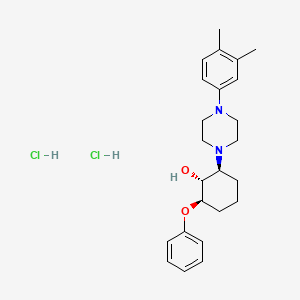
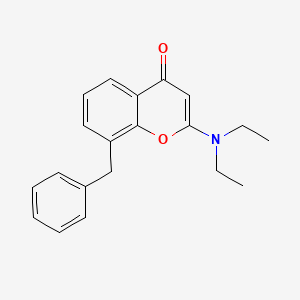
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
